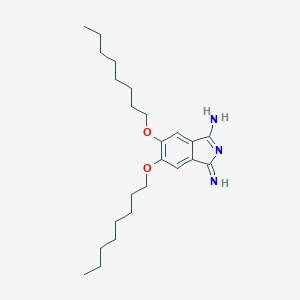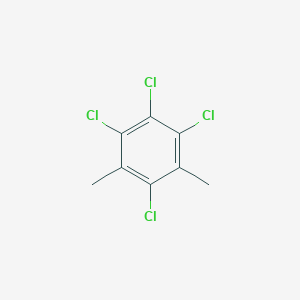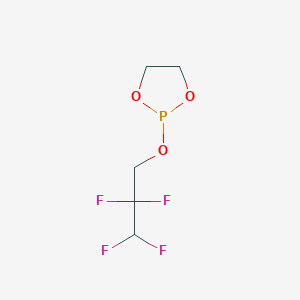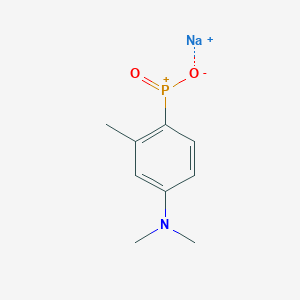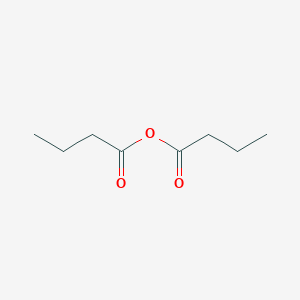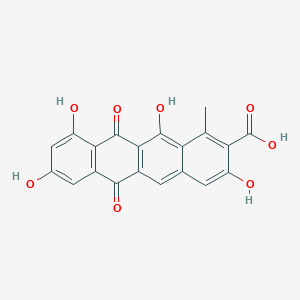
Tetracenomycin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetracenomycin D3 is a natural antibiotic that belongs to the tetracycline family of antibiotics. It was first isolated from the fermentation broth of Streptomyces aureofaciens in the late 1950s and has since been found to have a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria. Tetracenomycin D3 has been the focus of intense scientific research due to its potential use as a therapeutic agent.
Scientific Research Applications
Biosynthetic Pathways and Antibiotic Activity
Tetracenomycin D3 plays a significant role in the biosynthetic pathways of various antibiotics. Rohr et al. (1988) found that Tetracenomycin D3 exhibited moderate activity against certain bacteria such as Bacillus subtilis and Arthrobacter aurescens, highlighting its potential as an antibiotic (Rohr et al., 1988). Shen and Hutchinson (1993) further explored its role in the biosynthesis of tetracenomycin C, an anthracycline antibiotic, showing its transformation from a naphthacenone to a naphthacenequinone (Shen & Hutchinson, 1993).
Antitumor Activity
Tetracenomycin D3 is also researched for its antitumor properties. Qiao et al. (2019) reported that Tetracenomycin X, a related compound, exhibited antitumor activity in lung cancer cells, suggesting a similar potential for Tetracenomycin D3 (Qiao et al., 2019).
Engineering Tetracenomycin Pathway
Nguyen et al. (2021) discussed using a Biobricks toolbox for metabolic engineering of the tetracenomycin pathway, which could potentially enhance the production and application of Tetracenomycin D3 (Nguyen et al., 2021).
Antibacterial Properties
Zhang et al. (2013) isolated tetracenomycin D from Streptomyces canus and highlighted its strong antifungal activities against pathogens, demonstrating another aspect of Tetracenomycin D3's utility in combating microbial infections (Zhang et al., 2013).
Structural Studies
Structural elucidation of Tetracenomycin D3 and related compounds has been a focus of research, as seen in the work of Cameron and Bruyn (1992), who synthesized various tetracenomycins, contributing to our understanding of their chemical structure (Cameron & Bruyn, 1992).
properties
CAS RN |
117241-61-9 |
|---|---|
Product Name |
Tetracenomycin D3 |
Molecular Formula |
C20H12O8 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
3,8,10,12-tetrahydroxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid |
InChI |
InChI=1S/C20H12O8/c1-6-13-7(3-11(22)14(6)20(27)28)2-9-16(18(13)25)19(26)15-10(17(9)24)4-8(21)5-12(15)23/h2-5,21-23,25H,1H3,(H,27,28) |
InChI Key |
OXCNORDLEQIUCT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)O |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)O |
Other CAS RN |
117241-61-9 |
synonyms |
tetracenomycin D tetracenomycin D(3) tetracenomycin D3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



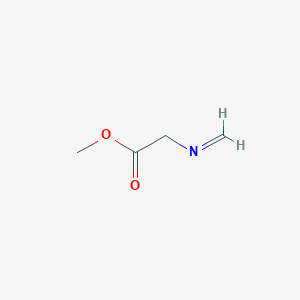
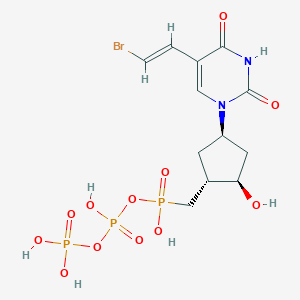
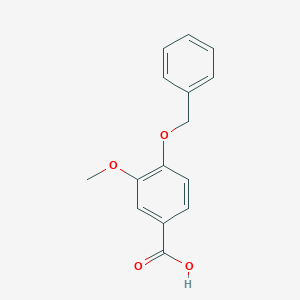
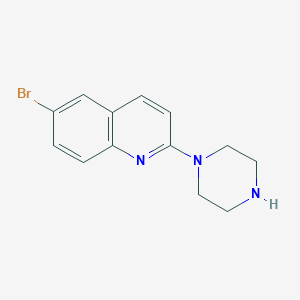
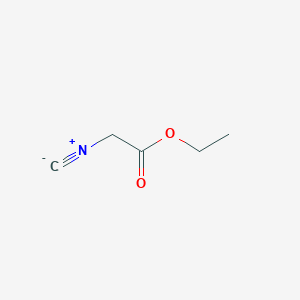
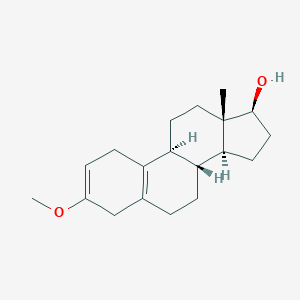
![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)
![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
